![molecular formula C11H12FN3O2 B1467415 {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457929-66-6](/img/structure/B1467415.png)
{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
“{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methoxy group (-OCH3) and a fluoro group (-F), attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a 1,2,3-triazole ring, a methoxy group, and a fluoro group attached to a phenyl ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography .
Mechanism of Action
Triazoles
Triazoles are a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorinated Compounds
Fluorine substitution is a common strategy in medicinal chemistry to modulate the biological activity of compounds. Fluorinated compounds often exhibit enhanced metabolic stability, altered lipophilicity, and improved bioavailability .
Advantages and Limitations for Lab Experiments
The advantages of using {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol in laboratory experiments include its low cost, its high yield, and its wide range of applications. However, there are also some limitations to using this compound in laboratory experiments. For example, the synthesis of this compound is a multi-step process that can be time-consuming and difficult to reproduce. In addition, the mechanism of action of this compound is still not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
Given the wide range of potential applications of {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, there are a number of future research directions that could be pursued. These include further studies on the mechanism of action of this compound, as well as studies on its potential therapeutic applications. In addition, further studies could be conducted to investigate the potential toxicity of this compound, as well as its potential interactions with other drugs. Finally, further studies could be conducted to investigate the potential use of this compound as a research tool in various scientific fields.
Scientific Research Applications
{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been used as a research tool in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, this compound has been used to study the effects of various compounds on protein-protein interactions. In pharmacology, this compound has been used to study the effects of various compounds on the activity of enzymes and receptors. In toxicology, this compound has been used to study the effects of various compounds on the toxicity of cells.
properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-17-11-3-2-8(4-10(11)12)5-15-6-9(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHTGGECRQVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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